molecular formula C18H15FN2O3S B3510252 (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

Cat. No.: B3510252
M. Wt: 358.4 g/mol
InChI Key: UUVIQRFPFSGLGO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling of the Benzothiazole and Fluorophenyl Groups: The benzothiazole and fluorophenyl groups are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired amide bond.

    Formation of the Oxopentanoate Chain: The oxopentanoate chain is introduced through esterification or amidation reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate shares structural similarities with other compounds containing benzothiazole and fluorophenyl groups, such as:
    • (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxobutanoate
    • (2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopropanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-12-6-1-3-8-14(12)24-17(23)11-5-10-16(22)21-18-20-13-7-2-4-9-15(13)25-18/h1-4,6-9H,5,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIQRFPFSGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
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(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
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(2-Fluorophenyl) 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

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